Cas no 41860-65-5 (5-Fluoro-2-iodobenzotrifluoride)

5-Fluoro-2-iodobenzotrifluoride (CAS: [insert CAS number if available]) is a fluorinated and iodinated aromatic compound widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a fluorine atom at the 5-position and an iodine substituent at the 2-position—enhance reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, facilitating the construction of complex molecules. The trifluoromethyl group further contributes to electron-withdrawing effects, improving stability and selectivity in transformations. This compound is valued for its high purity, consistent performance, and utility in the development of agrochemicals, pharmaceuticals, and advanced materials. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
5-Fluoro-2-iodobenzotrifluoride structure
41860-65-5 structure
Product Name:5-Fluoro-2-iodobenzotrifluoride
CAS No:41860-65-5
MF:C7H3F4I
MW:289.996808290482
CID:1029226
PubChem ID:44630781
Update Time:2025-05-25

5-Fluoro-2-iodobenzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
    • 5-Fluoro-2-iodobenzotrifluoride
    • SCHEMBL1363828
    • DB-229094
    • s11453
    • DTXSID10660018
    • FS-3973
    • AKOS022171857
    • MFCD07369008
    • EN300-646069
    • CS-0452298
    • 41860-65-5
    • MDL: MFCD07369008
    • Inchi: 1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H
    • InChI Key: NEFPMXMCSCGJLD-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1C(F)(F)F)F

Computed Properties

  • Exact Mass: 289.92156g/mol
  • Monoisotopic Mass: 289.92156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0Ų

5-Fluoro-2-iodobenzotrifluoride Pricemore >>

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5-Fluoro-2-iodobenzotrifluoride Related Literature

Additional information on 5-Fluoro-2-iodobenzotrifluoride

Introduction to 5-Fluoro-2-iodobenzotrifluoride (CAS No. 41860-65-5)

5-Fluoro-2-iodobenzotrifluoride, identified by the Chemical Abstracts Service Number (CAS No.) 41860-65-5, is a fluorinated aromatic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. Its unique structural features, combining a benzene ring substituted with a trifluoromethyl group, a fluoro group, and an iodine atom, make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The compound belongs to the class of halogenated aromatic compounds, which are widely employed as key building blocks in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple heteroatoms in its structure enhances its reactivity, making it a valuable precursor for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations.

In recent years, 5-Fluoro-2-iodobenzotrifluoride has been extensively studied for its potential applications in drug discovery. The fluorine atoms in its structure contribute to the metabolic stability and lipophilicity of the resulting compounds, which are critical factors in determining their bioavailability and efficacy. Additionally, the iodine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

One of the most compelling aspects of 5-Fluoro-2-iodobenzotrifluoride is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By serving as a precursor for the development of kinase inhibitors, this compound has the potential to address unmet medical needs. Recent studies have demonstrated its effectiveness in generating novel inhibitors with improved selectivity and potency.

The pharmaceutical industry has also explored 5-Fluoro-2-iodobenzotrifluoride as a starting material for antiviral and antibacterial agents. The fluorinated aromatic core is known to enhance the binding affinity of drugs to their targets, leading to more effective therapeutic outcomes. For instance, derivatives of this compound have shown promise in inhibiting viral proteases and enzymes involved in bacterial metabolism.

Moreover, 5-Fluoro-2-iodobenzotrifluoride finds applications in materials science and polymer chemistry. Its ability to undergo selective functionalization allows for the creation of advanced materials with tailored properties. Researchers have utilized this compound to develop novel polymers with enhanced thermal stability and chemical resistance, which are valuable in industrial applications.

The synthesis of 5-Fluoro-2-iodobenzotrifluoride typically involves multi-step organic transformations starting from commercially available precursors such as fluorene or biphenyl derivatives. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to optimize yield and purity. These advancements have made it more accessible for researchers to incorporate this compound into their synthetic routes.

In conclusion, 5-Fluoro-2-iodobenzotrifluoride (CAS No. 41860-65-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, underscores its importance in modern medicinal chemistry. As research continues to uncover new synthetic strategies and applications, 5-fluoro -2 -iodobenzotrifluoride is poised to remain at the forefront of chemical innovation.

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